
(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride is a chiral diamine compound with the molecular formula C14H16Cl2F2N2. It is commonly used in asymmetric synthesis and as a ligand in various catalytic processes. The compound is characterized by the presence of two fluorophenyl groups and two amine groups, making it a versatile building block in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and (R,R)-1,2-diaminocyclohexane.
Condensation Reaction: The 4-fluorobenzaldehyde is reacted with (R,R)-1,2-diaminocyclohexane in the presence of a reducing agent such as sodium borohydride to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced to the corresponding diamine using a suitable reducing agent like lithium aluminum hydride.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain the pure (R,R)-1,2-Bis(4-fluorophenyl)-1,2-ethanediamine.
Formation of Dihydrochloride Salt: The final step involves the conversion of the diamine to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Optimization: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and purity.
Automation: The process is often automated to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions.
Complexation: The diamine can form complexes with metal ions, which are useful in catalytic applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Complexation: Metal salts such as palladium chloride and platinum chloride are used for complex formation.
Major Products Formed
Oxidation: Imines, amides.
Reduction: Secondary amines, tertiary amines.
Substitution: Substituted fluorophenyl derivatives.
Complexation: Metal-diamine complexes.
科学研究应用
Chemistry
(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride is widely used as a chiral ligand in asymmetric synthesis. It is employed in the preparation of enantiomerically pure compounds, which are important in the pharmaceutical industry.
Biology
In biological research, the compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it valuable in the development of chiral drugs and the study of stereochemistry in biological systems.
Medicine
The compound has potential applications in the development of new therapeutic agents. Its ability to form complexes with metal ions is explored in the design of metal-based drugs.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as a catalyst in various chemical processes.
作用机制
The mechanism of action of (1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride involves its ability to act as a chiral ligand. It forms complexes with metal ions, which then participate in catalytic cycles to facilitate asymmetric reactions. The compound’s chiral centers interact with substrates in a stereoselective manner, leading to the formation of enantiomerically enriched products.
相似化合物的比较
Similar Compounds
- (R,R)-1,2-Bis(2-chlorophenyl)-1,2-ethanediamine dihydrochloride
- (R,R)-1,2-Bis(4-dimethylaminophenyl)-1,2-ethanediamine tetrahydrochloride
- (R,R)-1,2-Bis(4-methoxyphenyl)-1,2-ethanediamine dihydrochloride
Uniqueness
(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride is unique due to the presence of fluorine atoms in the phenyl rings. This fluorination enhances the compound’s stability and reactivity, making it a valuable ligand in asymmetric synthesis. The fluorine atoms also influence the electronic properties of the compound, leading to unique interactions with metal ions and substrates.
属性
IUPAC Name |
(1R,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2.2ClH/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10;;/h1-8,13-14H,17-18H2;2*1H/t13-,14-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMQMKZMXREKBI-KFWOVWKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)N)N)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](C2=CC=C(C=C2)F)N)N)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
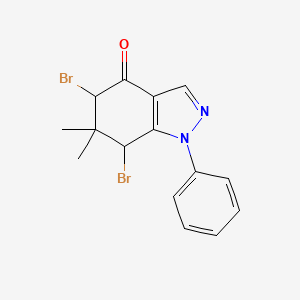

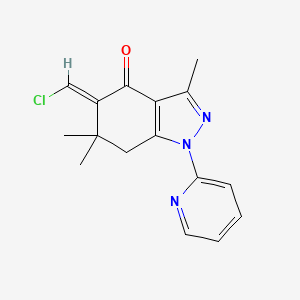
![(NE)-N-[(4Z)-4-hydroxyimino-3,6,6-trimethyl-1-pyridin-2-yl-7H-indazol-5-ylidene]hydroxylamine](/img/structure/B8006554.png)
![3-bromo-N-[(E)-(6,6-dimethyl-4-oxo-1-phenyl-7H-indazol-5-ylidene)amino]benzamide](/img/structure/B8006556.png)
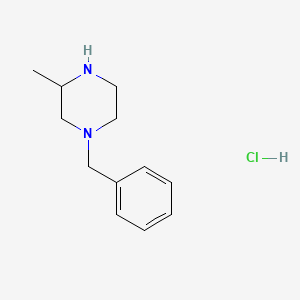


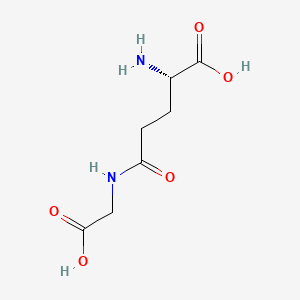
![(2S)-2-[[(2S)-1-(2-azaniumylacetyl)pyrrolidine-2-carbonyl]amino]propanoate](/img/structure/B8006605.png)
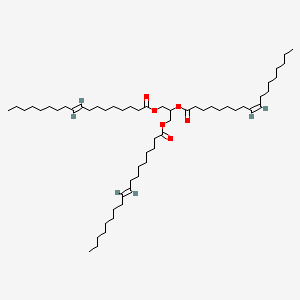
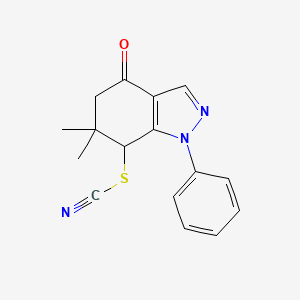
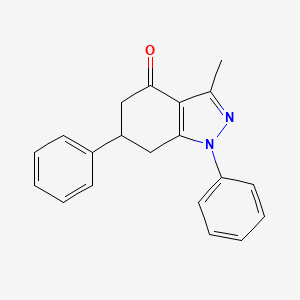
![2-[(2-Hydroxy-3-phenoxypropyl)amino]propanoic acid](/img/structure/B8006637.png)
